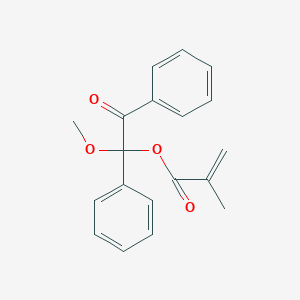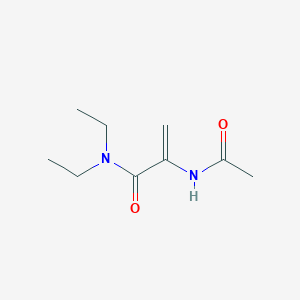
2-Acetamido-N,N-diethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N,N-diethylprop-2-enamide is an organic compound with the molecular formula C9H16N2O2 It is characterized by the presence of an acetamido group and a diethylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N,N-diethylprop-2-enamide can be achieved through the reaction of 2-acetamidoacrylic acid with diethylamine. The reaction typically involves the following steps:
Starting Materials: 2-acetamidoacrylic acid and diethylamine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions.
Procedure: The 2-acetamidoacrylic acid is dissolved in the solvent, and diethylamine is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: After completion of the reaction, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
2-Acetamido-N,N-diethylprop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-N,N-dimethylprop-2-enamide: Similar structure but with dimethyl groups instead of diethyl groups.
2-Acetamido-N,N-diethylacetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
Uniqueness
2-Acetamido-N,N-diethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethyl groups provide different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions.
Properties
CAS No. |
646072-00-6 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-acetamido-N,N-diethylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O2/c1-5-11(6-2)9(13)7(3)10-8(4)12/h3,5-6H2,1-2,4H3,(H,10,12) |
InChI Key |
HYYWVZCUNNBERG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
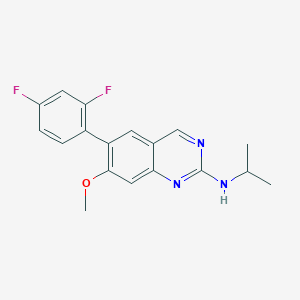
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
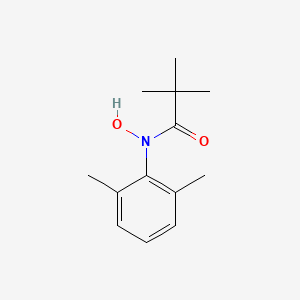
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)
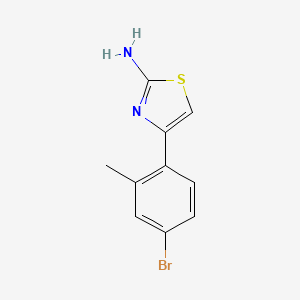
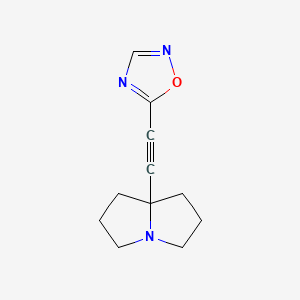

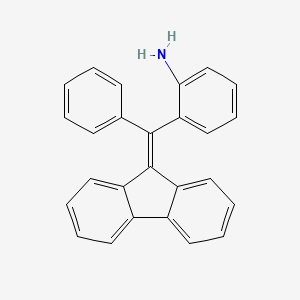
![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
